molecular formula C26H34O3 B1212833 Androsterone, benzoate CAS No. 5953-69-5

Androsterone, benzoate

Cat. No.: B1212833
CAS No.: 5953-69-5
M. Wt: 394.5 g/mol
InChI Key: KNDUBESZKGHTSA-CJVRWNGOSA-N
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Description

Androsterone benzoate is a synthetic ester derivative of androsterone, a naturally occurring androgen and metabolite of testosterone. The benzoate group (benzoyloxy) is esterified to the hydroxyl group at the 3α or 17β position of the androstane skeleton, enhancing its lipophilicity and stability. This modification slows enzymatic hydrolysis, prolonging its biological half-life compared to free androsterone . Key properties include:

  • Molecular Formula: C26H34O3 (exact structure varies with ester position).
  • Melting Point: 258–260°C, distinguishing it from other steroid benzoates like dehydroisoandrosterone benzoate (m.p. 256–257°C) .
  • Solubility: Sparingly soluble in organic solvents, facilitating purification via crystallization .

Androsterone benzoate has been studied for its delayed but sustained hormonal activity, particularly in androgen-responsive tissues like the capon comb, where it produces growth equivalent to free androsterone but with prolonged action .

Properties

CAS No.

5953-69-5

Molecular Formula

C26H34O3

Molecular Weight

394.5 g/mol

IUPAC Name

[(3R,5S,8R,9S,10S,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] benzoate

InChI

InChI=1S/C26H34O3/c1-25-14-12-19(29-24(28)17-6-4-3-5-7-17)16-18(25)8-9-20-21-10-11-23(27)26(21,2)15-13-22(20)25/h3-7,18-22H,8-16H2,1-2H3/t18-,19+,20-,21-,22-,25-,26-/m0/s1

InChI Key

KNDUBESZKGHTSA-CJVRWNGOSA-N

SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)OC(=O)C5=CC=CC=C5

Isomeric SMILES

C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)OC(=O)C5=CC=CC=C5

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)OC(=O)C5=CC=CC=C5

Synonyms

androsterone 3-benzoate
androsterone 3-benzoate, (3beta,5alpha)-isome

Origin of Product

United States

Comparison with Similar Compounds

Androsterone vs. Androsterone Benzoate

  • Pharmacokinetics : Free androsterone exhibits rapid absorption and clearance, while the benzoate ester delays onset and extends duration due to slower hydrolysis .
  • Bioactivity : In capon comb assays, androsterone benzoate achieves comparable final growth to equimolar free androsterone but requires days longer to manifest effects .
  • Metabolism : After oral administration, 33.8% of androsterone benzoate is converted to glucuronide/sulfate conjugates, versus 62–87% for free androsterone, suggesting esterification alters metabolic pathways .

Testosterone Benzoate

  • Activity : Unlike androsterone benzoate, testosterone benzoate shows negligible immediate or delayed effects on capon comb growth, even at high doses (1 mg over 5 days) .
  • Structural Influence : The parent steroid’s structure (e.g., androsterone’s 3α-hydroxyl vs. testosterone’s 17β-hydroxyl) critically determines ester bioactivity.

Stanolone Benzoate (Dihydrotestosterone Benzoate)

  • Chemical Profile : Shares a 5α-reduced androstane core but differs in hydroxyl/ketone positioning. Its benzoate ester (m.p. 256–257°C) has distinct solubility and receptor-binding properties .
  • Receptor Specificity: Stanolone (dihydrotestosterone) exhibits higher affinity for androgen receptors than androsterone, but direct comparisons of their benzoates are lacking .

Estrogen Benzoates (e.g., Estrone Benzoate)

  • Delayed Effects : Benzoylation of estrone similarly prolongs activity but to a lesser extent than androsterone benzoate, highlighting steroid-specific ester impacts .
  • Developmental Effects : Estrone benzoate induces fetal morphological changes in rats at lower thresholds than free estrone, emphasizing ester-enhanced potency in certain contexts .

Bile Acid and Cholesterol-Derived Agonists

  • Receptor Activation: Androsterone (free) is a potent agonist for the bitter taste receptor lcT2R02, with efficacy surpassing bile acids (e.g., chenodeoxycholic acid) but trailing taurolithocholic acid .

Data Tables

Table 1: Physical and Pharmacokinetic Properties

Compound Melting Point (°C) Solubility Bioactive Half-Life
Androsterone 183–185 Moderate in ethanol Short (hours)
Androsterone Benzoate 258–260 Low in organics Prolonged (days)
Testosterone Benzoate Not reported Low in organics Negligible
Stanolone Benzoate 256–257 Low in organics Not reported

Table 2: Receptor Activity (lcT2R02)

Compound Relative Potency (EC50) Efficacy (% Max Response)
Taurolithocholic Acid 1 (Most potent) 100%
Androsterone ~0.5 85%
Chenodeoxycholic Acid ~0.5 80%
Progesterone ~0.3 60%

Q & A

Basic Research Questions

Q. What are the standard protocols for isolating androsterone benzoate from biological matrices, and how do solubility properties influence this process?

  • Androsterone benzoate's isolation typically leverages its low solubility in common organic solvents. Fractional crystallization is employed by dissolving crude extracts in hot ethanol, followed by cooling to precipitate the benzoate derivative. The high melting point (258–260°C) distinguishes it from other hydroxysteroid benzoates, enabling purity validation via melting point analysis . For urinary studies, sequential solvent partitioning (e.g., ether/water) and column chromatography are critical to separate androsterone benzoate from metabolites like dehydroisoandrosterone benzoate .

Q. How can researchers validate the identity and purity of synthesized androsterone benzoate?

  • Characterization requires a multi-modal approach:

  • Chromatography : HPLC or TLC with UV detection to confirm retention times against standards.
  • Spectroscopy : IR spectroscopy for hydroxyl and carbonyl functional groups; MS for molecular ion peaks (e.g., m/z 392 for androsterone benzoate).
  • Melting Point Analysis : A sharp melting point within 258–260°C indicates purity .
    • For novel derivatives, isotopic labeling (e.g., [³H]) combined with radioimmunoassay (RIA) ensures traceability in pharmacokinetic studies .

Q. What experimental designs are suitable for comparative studies of androsterone benzoate absorption and metabolism?

  • Use crossover studies with radiolabeled tracers (e.g., [³H]-androsterone benzoate) administered orally or intravenously. Plasma and urine samples are analyzed via liquid scintillation counting to quantify conjugates (glucosiduronates, sulfates). Comparative absorption rates are calculated using urinary excretion data (e.g., 23.5–61.0% recovery for androsterone benzoate vs. 42.4–76.0% for free androsterone) .

Advanced Research Questions

Q. How can researchers resolve contradictions in androsterone benzoate’s pharmacological efficacy across studies?

  • Contradictions often arise from variability in metabolite quantification or species-specific metabolism. To address this:

  • Systematic Meta-Analysis : Pool data from studies using standardized LC-MS/MS protocols for metabolite detection.
  • In Vitro/In Vivo Correlation : Compare hepatic microsomal metabolism across species (e.g., human vs. bovine) to identify interspecies differences in conjugation rates .
  • Sensitivity Analysis : Evaluate dose-response relationships using Hill slopes (e.g., EC₅₀ values for androgen receptor activation) to assess bioactivity thresholds .

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